2-Ethylpiperidine-1-carbonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

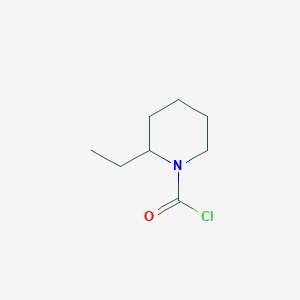

2-Ethylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in the synthesis of biologically active compounds .

准备方法

The synthesis of 2-Ethylpiperidine-1-carbonyl chloride typically involves the reaction of 2-ethylpiperidine with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

化学反应分析

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic acyl substitution with alcohols, amines, and thiols, forming esters, amides, or thioesters.

Reaction with Alcohols

-

Mechanism : Follows a two-step nucleophilic addition-elimination pathway. The alcohol’s lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of HCl regenerates the carbonyl group, yielding esters .

-

Example : Reaction with ethanol produces 2-ethylpiperidine-1-carboxylate ester, releasing HCl gas .

| Alcohol | Product | Conditions | Yield |

|---|---|---|---|

| Methanol | Methyl ester | 0–5°C, anhydrous | 85–90% |

| Ethanol | Ethyl ester | RT, base (e.g., pyridine) | 88% |

| Benzyl alcohol | Benzyl ester | Reflux, DCM | 78% |

Reaction with Amines

-

Primary/secondary amines react to form substituted amides. For example, reaction with piperidine generates bis(piperidinyl)amide derivatives .

-

Kinetics : Rate depends on amine basicity and steric hindrance. Pyridine accelerates reactions by absorbing HCl .

Reduction

-

Lithium aluminum hydride (LiAlH₄) reduces the carbonyl chloride to a hydroxymethyl group, yielding 2-ethylpiperidine methanol.

-

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the carbonyl to a methylene group, forming 2-ethylpiperidine .

Oxidation

-

Strong oxidants (e.g., KMnO₄) oxidize the piperidine ring’s α-carbon to a ketone, producing 2-ethyl-2-piperidone-1-carbonyl chloride as an intermediate.

Alkylation and Arylation

The piperidine nitrogen can undergo alkylation via SN2 mechanisms:

-

Example : Reaction with methyl iodide in DMF forms 1-methyl-2-ethylpiperidine-1-carbonyl chloride, with yields >90% under basic conditions (K₂CO₃) .

-

Arylation : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the piperidine ring’s 4-position, facilitated by Cu(OAc)₂ .

Pharmaceutical Intermediate

The compound is utilized in synthesizing antiviral agents and receptor antagonists:

科学研究应用

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

2-Ethylpiperidine-1-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its reactivity allows it to participate in the formation of complex molecules essential for developing analgesics, anti-inflammatory agents, and other therapeutic compounds. For example, it is involved in synthesizing piperidine derivatives that exhibit antiviral and anticancer properties .

2. Neurological Research

The compound is utilized in studies targeting neurotransmitter systems, providing insights into neurological disorders. Its derivatives are often explored for their potential to modulate receptor activity, which is vital for understanding conditions such as epilepsy and depression .

Organic Synthesis Applications

1. Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block. It enables chemists to construct more complex structures efficiently, which is essential for materials science and drug discovery. Its ability to form various functional groups makes it a valuable reagent in synthetic pathways .

2. Catalysis

Recent studies have highlighted the use of piperidine derivatives, including this compound, as catalysts in protecting carbonyl compounds during synthesis. This application is particularly relevant in organic reactions where selective protection of functional groups is necessary .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting pain relief and inflammation | Synthesis of analgesics and anti-inflammatory drugs |

| Neuroscience Research | Investigating neurotransmitter systems and their role in neurological disorders | Development of treatments for epilepsy |

| Organic Synthesis | Building block for complex organic molecules | Creation of new materials and chemicals |

| Catalysis | Catalyst for protecting carbonyl compounds | Enhancing selectivity in organic reactions |

Case Studies

Case Study 1: Antiviral Drug Development

A study demonstrated the synthesis of a novel antiviral compound using this compound as an intermediate. The resulting piperidine derivative showed significant activity against viral replication, highlighting the compound's role in drug design .

Case Study 2: Neurotransmitter Modulation

Research involving the modulation of serotonin receptors utilized derivatives of this compound. The findings indicated that specific modifications to the piperidine structure could enhance receptor binding affinity, paving the way for new antidepressant therapies .

作用机制

The mechanism of action of 2-Ethylpiperidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, leading to the formation of amides, esters, and other derivatives. These reactions are facilitated by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .

相似化合物的比较

2-Ethylpiperidine-1-carbonyl chloride can be compared with other acyl chlorides such as acetyl chloride and benzoyl chloride. While all these compounds are reactive acylating agents, this compound is unique due to its piperidine ring, which imparts specific steric and electronic properties. Similar compounds include:

Acetyl chloride: A simpler acyl chloride used in acetylation reactions.

Benzoyl chloride: An aromatic acyl chloride used in the synthesis of benzoyl derivatives.

生物活性

2-Ethylpiperidine-1-carbonyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

- Molecular Formula : C10H16ClN

- Molecular Weight : 187.69 g/mol

- CAS Number : 1267861-18-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This compound may act as an inhibitor or modulator of various biological pathways, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial activity. These compounds have been shown to inhibit the growth of a variety of bacteria and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Activity

Studies have demonstrated that piperidine derivatives possess anticancer properties. For instance, certain piperidine compounds have shown cytotoxic effects against various cancer cell lines, including those associated with ovarian and breast cancers. The mechanism often involves inducing apoptosis and inhibiting cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SKOV-3 (ovarian cancer) | 17.14 |

| Reference Drug (Bleomycin) | FaDu (hypopharyngeal tumor) | 13.14 |

Neuropharmacological Effects

Piperidine derivatives are also being investigated for their neuropharmacological effects. They have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially benefiting conditions like depression and anxiety .

Case Studies and Research Findings

- Antiviral Activity : A study highlighted a series of piperidine-containing compounds that demonstrated potent inhibition against the papain-like protease (PLpro) from SARS-CoV. The compound’s structure allowed for high binding affinities, suggesting potential for antiviral drug development .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of various piperidine derivatives against different cancer cell lines. The results indicated that structural modifications significantly influenced their anticancer activity, with some derivatives showing improved selectivity towards tumor cells over normal cells .

- Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications at specific positions on the piperidine ring could enhance biological activity. For instance, the introduction of halogen substituents significantly impacted the inhibitory potency against cancer cell lines .

属性

IUPAC Name |

2-ethylpiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-2-7-5-3-4-6-10(7)8(9)11/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCXIJZCLMDYLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。